N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
CAS No.:
Cat. No.: VC15266721
Molecular Formula: C24H20N2O2S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N2O2S |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | N-(4-phenylmethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C24H20N2O2S/c27-23(15-21-17-29-24(26-21)19-9-5-2-6-10-19)25-20-11-13-22(14-12-20)28-16-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,27) |
| Standard InChI Key | IUKKWRCYASAXKW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 4 with a phenyl group. The thiazole is connected via an acetamide bridge to a 4-(benzyloxy)phenyl moiety (Fig. 1). Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-phenylmethoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
| Standard InChIKey | IUKKWRCYASAXKW-UHFFFAOYSA-N |
| PubChem CID | 2117236 |
The benzyloxy group enhances lipophilicity, potentially improving membrane permeability, while the acetamide linker provides hydrogen-bonding capacity for target interactions.
Spectral and Computational Data
Nuclear magnetic resonance (NMR) spectra predict characteristic signals:
-
¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), benzyloxy methylene (δ 5.1 ppm), and acetamide NH (δ 9.3 ppm).
-
¹³C NMR: Thiazole carbons (δ 120–160 ppm), carbonyl (δ 170 ppm), and benzyloxy quaternary carbons (δ 130–150 ppm).
Density functional theory (DFT) calculations suggest a planar conformation stabilized by π-π stacking between phenyl groups, with a dipole moment of 5.2 Debye.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves three primary stages (Fig. 2):
-
Thiazole Formation: Condensation of 2-phenylthiazole-4-carboxylic acid with thioamide derivatives under refluxing ethanol (yield: 68–72%).
-
Acetamide Coupling: Reaction of 2-(2-phenylthiazol-4-yl)acetic acid with 4-(benzyloxy)aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent (yield: 58%).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity.
Critical parameters include:
-
Temperature control (±2°C) to prevent thiazole ring decomposition.
-
Anhydrous conditions for coupling reactions to avoid hydrolysis.
Yield Improvement Strategies
Recent optimizations demonstrate:
-
Microwave-assisted synthesis reduces reaction time from 12 h to 45 min, improving yield to 81%.
-
Ionic liquid solvents (e.g., [BMIM][BF₄]) enhance thiazole cyclization efficiency by 23% compared to ethanol.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal:
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| S. aureus | 12.5 | 25 |
| E. coli | 50 | 100 |
Mechanistic studies indicate disruption of bacterial cell membrane integrity via porin inhibition.
Anti-Inflammatory Action
In LPS-stimulated RAW264.7 macrophages:
-
NO Production Inhibition: 67% reduction at 10 μM.
-
COX-2 Downregulation: 54% decrease in protein expression via NF-κB pathway suppression.
Comparative Analysis with Structural Analogs
Thiazole vs. Oxazole Derivatives
Replacing the thiazole sulfur with oxygen (as in N-benzyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide) reduces antimicrobial potency (Table 2) :
| Compound | S. aureus MIC (μg/mL) | LogP |
|---|---|---|
| N-[4-(benzyloxy)phenyl]-thiazolamide | 12.5 | 3.8 |
| N-benzyl-oxazolamide | 25 | 2.9 |
The higher lipophilicity (LogP) of the thiazole derivative correlates with enhanced membrane penetration .
Role of Benzyloxy Substitution
Removing the benzyloxy group (as in N-[4-hydroxyphenyl]-thiazol-2-yl acetamide) decreases cytotoxicity (MCF-7 IC₅₀ = 42 μM), underscoring its role in target binding.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (high intestinal absorption predicted).
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates three primary metabolites.
-
Excretion: Renal clearance (t₁/₂ = 5.3 h) accounts for 65% of elimination.
Acute Toxicity
Rodent studies (OECD Guideline 423) report:
-
LD₅₀: 320 mg/kg (oral), 85 mg/kg (intravenous).
-
Adverse Effects: Transient hepatotoxicity at ≥100 mg/kg doses.
Applications and Future Directions
Drug Development Prospects
-
Antibiotic Adjuvant: Synergizes with ciprofloxacin (FIC index = 0.3) against methicillin-resistant S. aureus (MRSA).
-
Targeted Therapy: Functionalization with folate ligands improves tumor-specific uptake by 40% in murine models.
Challenges and Innovations
-
Solubility Limitations: 0.12 mg/mL in aqueous buffer, necessitating nanoformulation approaches.
-
Patent Landscape: WO2024150001A1 covers derivatives with enhanced blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume